molecular formula C22H18N2OS2 B5169525 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide

Cat. No. B5169525
M. Wt: 390.5 g/mol
InChI Key: TZQZQFCNECSCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide, also known as MBPA, is a chemical compound that has been of significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been studied for its potential use as a pesticide, with studies demonstrating its efficacy against various pests. In materials science, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been studied for its potential use as a corrosion inhibitor, with studies demonstrating its ability to prevent corrosion in various metal alloys.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Additionally, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have demonstrated that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Furthermore, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. Additionally, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide has been shown to have a broad range of applications, making it a versatile compound for various research fields. However, there are also some limitations to the use of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide in lab experiments, including its relatively low solubility in water and its limited availability.

Future Directions

There are several future directions for research involving N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide and to identify its molecular targets. Furthermore, there is potential for the development of novel derivatives of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide with improved efficacy and reduced toxicity. Finally, there is a need for more studies on the environmental impact of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide, particularly in terms of its potential toxicity to non-target organisms.

Synthesis Methods

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide can be synthesized through a multi-step process involving the reaction of 6-methyl-2-benzothiazolamine with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with phenylthiourea and potassium carbonate. The final product is obtained through the reaction of the intermediate with 2-bromoacetophenone and sodium methoxide.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-15-7-12-19-20(13-15)27-22(24-19)16-8-10-17(11-9-16)23-21(25)14-26-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZQFCNECSCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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